tert-Butyl 7-bromo-1H-indazole-1-carboxylate: A Technical Guide for Advanced Chemical Synthesis
tert-Butyl 7-bromo-1H-indazole-1-carboxylate: A Technical Guide for Advanced Chemical Synthesis
Executive Summary: This document provides an in-depth technical guide on tert-Butyl 7-bromo-1H-indazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We delve into its chemical properties, synthesis, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery.[1] This structure is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The strategic functionalization of the indazole ring is paramount for modulating the pharmacological profile of these molecules.
tert-Butyl 7-bromo-1H-indazole-1-carboxylate emerges as a particularly valuable synthetic intermediate for two primary reasons. First, the bromine atom at the 7-position serves as a versatile and reactive handle for introducing molecular diversity through various cross-coupling reactions. Second, the tert-butoxycarbonyl (Boc) group at the N-1 position provides robust protection of the indazole nitrogen, preventing unwanted side reactions and allowing for selective transformations at other sites on the molecule. This guide details the practical synthesis and subsequent chemical manipulation of this important building block.
Physicochemical and Structural Properties
tert-Butyl 7-bromo-1H-indazole-1-carboxylate is a stable, solid organic compound at room temperature. Its core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [2] |
| Molecular Weight | 297.15 g/mol | [2] |
| CAS Number | 1092352-37-8 | [2][3] |
| Appearance | White to off-white powder/solid (Expected) | General observation |
| Melting Point | Data not available in published literature. The precursor, 7-bromo-1H-indazole, has a melting point of 126-130 °C. | [4] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF). | Inferred from synthesis/reaction conditions |
Spectroscopic Characterization (Theoretical Analysis)
¹H NMR Spectroscopy (Expected)
In a solvent like CDCl₃, the proton NMR spectrum is expected to show:
-
Boc Group: A sharp singlet integrating to 9 protons, typically in the δ 1.6-1.8 ppm range.
-
Aromatic Protons: The three protons on the benzene portion of the indazole ring will appear in the aromatic region (δ 7.0-8.5 ppm). They will form a distinct splitting pattern:
-
One proton will likely be a doublet of doublets (or triplet), resulting from coupling to the other two aromatic protons.
-
The other two protons will likely appear as doublets.
-
-
Pyrazole Proton: A singlet corresponding to the C3-H of the indazole ring, typically downfield.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum is expected to display 12 distinct signals:
-
Boc Group: A quaternary carbon signal for the carbonyl group (C=O) around δ 148-152 ppm, a quaternary carbon for the C(CH₃)₃ group around δ 85-87 ppm, and a signal for the methyl carbons around δ 28 ppm.
-
Indazole Ring Carbons: Signals corresponding to the seven carbons of the indazole core, including the C-Br carbon, which will be shifted relative to its unsubstituted counterpart.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will be characterized by several key absorption bands:
-
C=O Stretch: A strong, sharp absorption band around 1720-1750 cm⁻¹ corresponding to the carbonyl group of the Boc ester.
-
C-H Stretch: Aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Vibrations associated with the pyrazole ring structure.
-
C-Br Stretch: Typically found in the fingerprint region at lower wavenumbers.
Synthesis and Purification
The most direct and common synthesis of tert-butyl 7-bromo-1H-indazole-1-carboxylate involves the N-protection of commercially available 7-bromo-1H-indazole.
Experimental Protocol: N-Boc Protection
This protocol is based on standard procedures for the Boc protection of indazoles.[5][6]
Reagents:
-
7-Bromo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-bromo-1H-indazole (1.0 eq.) in anhydrous DCM, add DMAP (0.1-0.2 eq.) or TEA (1.2 eq.).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 7-bromo-1H-indazole-1-carboxylate.
Caption: Workflow for the synthesis of tert-butyl 7-bromo-1H-indazole-1-carboxylate.
Chemical Reactivity and Synthetic Utility
The synthetic power of this reagent lies in the orthogonal reactivity of its two key functional groups: the C7-bromo substituent and the N1-Boc protecting group.
Overview of Reactivity
-
C7-Bromo Group: This site is electron-deficient and readily participates in palladium-catalyzed cross-coupling reactions, serving as an anchor point for building carbon-carbon (e.g., Suzuki, Sonogashira, Heck) and carbon-heteroatom (e.g., Buchwald-Hartwig) bonds.
-
N1-Boc Group: This group serves two purposes: it protects the acidic N-H proton, preventing interference with organometallic reagents or strong bases used in subsequent steps, and it can be cleanly removed under acidic conditions to reveal the N-H group for further functionalization or as a required pharmacophore.[7]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound. For tert-butyl 7-bromo-1H-indazole-1-carboxylate, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 7-position.[8]
General Protocol:
-
In a reaction vessel, combine tert-butyl 7-bromo-1H-indazole-1-carboxylate (1.0 eq.), the desired aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent system (e.g., dioxane/water, DMF, or toluene).
-
Heat the reaction mixture (typically 80-140 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product via column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is one of the most powerful methods for forming C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[2][9] This transformation is critical for synthesizing molecules where an amino group at the 7-position of the indazole is a key structural element.
General Protocol:
-
In a dry, inert-atmosphere glovebox or Schlenk line, combine a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃).
-
Add tert-butyl 7-bromo-1H-indazole-1-carboxylate (1.0 eq.) and the desired amine (1.1-1.5 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture (typically 80-110 °C) with stirring until completion.
-
Cool the reaction, quench carefully, and perform an aqueous workup.
-
Purify the product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
N-Deprotection
After successful functionalization at the C7 position, the Boc group can be efficiently removed to yield the free N-H indazole.
General Protocol:
-
Dissolve the Boc-protected indazole in a suitable solvent such as Dichloromethane (DCM), dioxane, or methanol.
-
Add a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl, often as a solution in dioxane).[7]
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the solvent. If an acid salt is formed, it can be neutralized with a base (e.g., NaHCO₃) during an aqueous workup to yield the free amine.
Applications in Drug Discovery
The 7-substituted indazole motif is a cornerstone in the design of various therapeutic agents. A primary application is in the development of protein kinase inhibitors, which are crucial in oncology.[10] The 7-aryl and 7-amino indazoles synthesized from tert-butyl 7-bromo-1H-indazole-1-carboxylate can effectively mimic the adenine region of ATP, enabling them to bind to the hinge region of protein kinases and inhibit their activity. The ability to rapidly generate a library of diverse 7-substituted analogs using the reactions described above makes this building block an invaluable tool in structure-activity relationship (SAR) studies.
Safety and Handling
As a laboratory chemical, tert-butyl 7-bromo-1H-indazole-1-carboxylate should be handled with appropriate care. Based on safety data for structurally related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids (except for intended deprotection reactions).
-
Hazardous Decomposition: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.
This product is not considered hazardous under standard OSHA communications, but good industrial hygiene and safety practices should always be followed.
References
- Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from Taylor & Francis Online. [Link: https://www.taylorfrancis.com/knowledge-centers/medicine/pharmaceutical-medicine/indazole]
- BenchChem. (2025). Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. BenchChem. [Link: Not a direct URL, but based on search result content]
- J&K Scientific LLC. (n.d.). tert-Butyl 7-bromo-1H-indazole-1-carboxylate | 1092352-37-8. Retrieved from J&K Scientific. [Link: https://www.jk-sci.
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). [Link: https://journals.iucr.org/e/issues/2021/07/00/x-06-x210694/index.html]
- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific. [Link: Not a direct URL, but based on search result content]
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 700–703. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8276063/]
- Alfa Aesar. (n.d.). tert-Butyl 7-bromo-1H-indazole-1-carboxylate, 98%. Retrieved from Thermo Fisher Scientific. [Link: Not a direct URL, but based on search result content]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link: https://en.wikipedia.
- Alfa Chemistry. (n.d.). CAS 1092352-37-8 7-Bromo-indazole-1-carboxylic acid tert-butyl ester 98%. Retrieved from Alfa Chemistry. [Link: https://www.alfa-chemistry.com/cas_1092352-37-8.htm]
- CP Lab Safety. (n.d.). TERT-BUTYL 7-BROMO-1H-INDAZOLE-1-CARBOXYLATE, 98% Purity, C12H13BrN2O2, 1 gram. Retrieved from CP Lab Safety. [Link: https://www.cplabsafety.
- Radi, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6863–6871. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693892/]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97%. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/717088]
- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97 53857-58-2. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/product/aldrich/717088]
- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from Atlanchim Pharma. [Link: https://www.atlanchim.
- Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link: Not a direct URL, but based on search result content]
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link: https://www.mdpi.com/1420-3049/29/12/2705]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. BenchChem. [Link: Not a direct URL, but based on search result content]
- Al-Zoubi, R. M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 10329–10341. [Link: https://www.mdpi.com/1420-3049/19/7/10329]
- Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 785–792. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/md/d0md00431a]
- Al-Omair, M. A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2801. [Link: https://www.mdpi.com/1420-3049/28/6/2801]
- PubChem. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/N-tert-butyl-1H-indazole-7-carboxamide]
- ResearchGate. (2025). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Request PDF. [Link: https://www.researchgate.net/publication/343468532_Efficient_Cleavage_of_Carboxylic_tert-Butyl_and_1-Adamantyl_Esters_and_N-Boc-Amines_Using_H2SO4_in_CH2Cl2]
Sources
- 1. 129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 7-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 877264-77-2 | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
